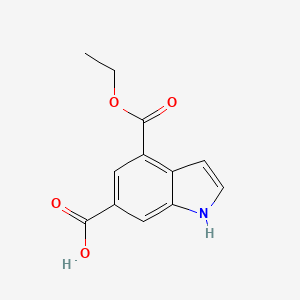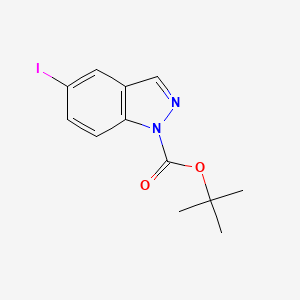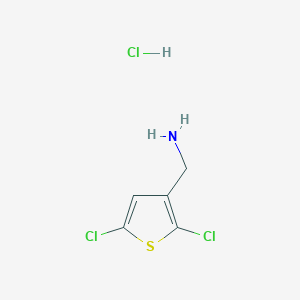
2-Chloro-3-(4-(2-fluoroethyl)piperidin-1-yl)pyrazine
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 2-Chloro-3-(4-(2-fluoroethyl)piperidin-1-yl)pyrazine consists of a pyrazine ring substituted with a chlorine atom and a piperidine ring which is further substituted with a fluoroethyl group . The exact 3D structure and conformation can be determined using techniques like X-ray crystallography, NMR spectroscopy, or computational chemistry methods.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results. Its molecular weight is 243.71 g/mol. For more specific properties such as melting point, boiling point, solubility, or stability, it’s recommended to refer to product datasheets or material safety data sheets provided by suppliers .Wissenschaftliche Forschungsanwendungen
Cancer Treatment
- Aurora Kinase Inhibitor : Compounds structurally related to 2-Chloro-3-(4-(2-fluoroethyl)piperidin-1-yl)pyrazine, specifically Aurora kinase inhibitors, have shown potential in treating cancer by inhibiting Aurora A kinase, which is crucial for cell division and tumor growth (ロバート ヘンリー,ジェームズ, 2006).
- Anti-Lung Cancer Activity : Novel Fluoro Substituted Benzo[b]pyran derivatives, indicating the structural versatility of related compounds, exhibit anticancer activity at low concentrations compared to reference drugs, highlighting their potential in lung cancer treatment (A. G. Hammam et al., 2005).
Neurodegenerative Disorders
- Anticholinesterase Agents : Pyrazoline derivatives, including those structurally related to the queried compound, have been synthesized and evaluated for their anticholinesterase effects, which are crucial for the treatment of neurodegenerative disorders. These compounds demonstrate potential applications for diseases involving cholinesterase enzymes (M. Altıntop, 2020).
Tuberculostatic Activity
- Tuberculostatic Pyrazine Derivatives : Some pyrazine derivatives have shown promising tuberculostatic activity, which can be pivotal in developing treatments for tuberculosis. These findings highlight the therapeutic potential of pyrazine derivatives in infectious diseases (H. Foks et al., 2005).
Surface Protection Activities
- Mild Steel Corrosion Inhibition : Pyridazine derivatives, including those related to the queried compound, have been tested for their potential to protect mild steel surfaces and inhibit corrosion in hydrochloric acid solutions. These compounds act as mixed-type inhibitors, protecting steel from oxidative and reductive reactions involved in the corrosion process (L. Olasunkanmi et al., 2018).
Safety and Hazards
The safety and hazards associated with 2-Chloro-3-(4-(2-fluoroethyl)piperidin-1-yl)pyrazine are not mentioned in the search results. As with all chemicals, it should be handled with appropriate safety measures. For detailed safety information, it’s recommended to refer to the material safety data sheet (MSDS) provided by the supplier .
Eigenschaften
IUPAC Name |
2-chloro-3-[4-(2-fluoroethyl)piperidin-1-yl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClFN3/c12-10-11(15-6-5-14-10)16-7-2-9(1-4-13)3-8-16/h5-6,9H,1-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHGAUQPCUKYRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCF)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-(Aminomethyl)piperidin-1-yl]methyl}phenol](/img/structure/B1490048.png)

![Ethyl 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]acetate](/img/structure/B1490051.png)

![7-bromo-5H-pyrido[4,3-b]indole](/img/structure/B1490053.png)




![8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1490061.png)
![Ethyl 5,7-dihydroxyisothiazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B1490064.png)
![(1S)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1490067.png)


